O-(4-Nitrophenyl)hydroxylamine

Overview

Description

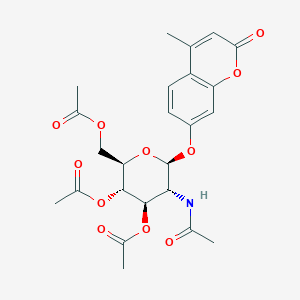

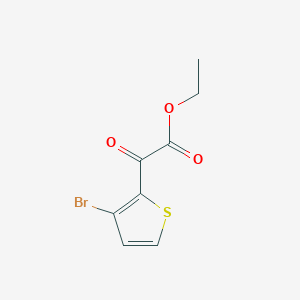

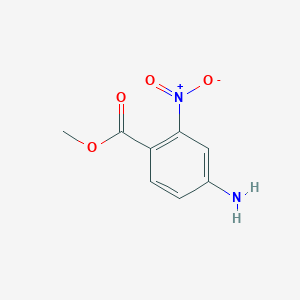

“O-(4-Nitrophenyl)hydroxylamine” is a chemical compound with the molecular formula C6H6N2O3 . It is used in various chemical reactions and has been the subject of several research studies .

Synthesis Analysis

A series of O-(4-nitrophenyl)hydroxylamines were synthesized from their respective oximes using a pulsed addition of excess NaBH(3)CN at pH 3 in 65-75% yield . Steric hindrance near the oxime functional group played a key role in both the ease by which the oxime could be reduced and the subsequent reactivity of the respective hydroxylamine .

Molecular Structure Analysis

The molecular structure of “O-(4-Nitrophenyl)hydroxylamine” is characterized by the presence of a nitrophenyl group attached to a hydroxylamine group . The InChI code for this compound is 1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 .

Chemical Reactions Analysis

The chemical reactivity of “O-(4-Nitrophenyl)hydroxylamine” is influenced by the presence of the nitrophenyl and hydroxylamine groups. In one study, it was found that the reaction of the respective hydroxylamines with pyruvic acid derivatives generated the desired amides in good yields .

Physical And Chemical Properties Analysis

The physical and chemical properties of “O-(4-Nitrophenyl)hydroxylamine” are characterized by its molecular weight (154.12 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and rotatable bond count (1) . Its exact mass and monoisotopic mass are 154.03784206 g/mol .

Scientific Research Applications

Amination Reagent

“O-(4-Nitrophenyl)hydroxylamine” can be used as an amination reagent . It participates in reactions with carbonyl compounds, providing a method for introducing an amino group into a molecule .

Reducing Agent

This compound can also act as a reducing agent . It can be used in the reduction of nitrate explosives, contributing to the field of materials science .

Chemoselective Amide Formation

“O-(4-Nitrophenyl)hydroxylamine” has been used in chemoselective amide formation . It reacts with pyruvic acid derivatives to form amides in a chemoselective manner .

Synthesis of Aminocyclitols

It can be used in the synthesis of aminocyclitols . Aminocyclitols are a class of compounds that have applications in medicinal chemistry .

Synthesis of Anthranylaldoxime Derivatives

“O-(4-Nitrophenyl)hydroxylamine” can be used in the synthesis of anthranylaldoxime derivatives . These derivatives have been studied as potential ligands for estrogen receptors .

Synthesis of Hydroxy- and Methoxy-Substituted 3,4-Diarylsalicylaldoximes

This compound has been used in the synthesis of hydroxy- and methoxy-substituted 3,4-diarylsalicylaldoximes . These compounds have been evaluated for their binding affinity and transcriptional activity on estrogen receptors .

Mechanism of Action

Target of Action

O-(4-Nitrophenyl)hydroxylamine is a versatile compound that interacts with various targets. It is primarily used as an aminating agent and participates in the reduction reactions of some carbonyl compounds

Mode of Action

The compound acts as a nucleophile, reacting with carbonyl compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates . The oxygen in the compound can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Pharmacokinetics

Given its chemical properties, it is likely to have good solubility in organic solvents . Its bioavailability, metabolism, and excretion would depend on factors such as the route of administration and the specific biological context.

Result of Action

The primary result of the action of O-(4-Nitrophenyl)hydroxylamine is the formation of oximes from carbonyl compounds . This can lead to structural and functional changes in these compounds, potentially influencing a variety of cellular processes.

Action Environment

The action, efficacy, and stability of O-(4-Nitrophenyl)hydroxylamine can be influenced by various environmental factors. For instance, the compound has strong oxidizing properties and can cause skin and eye irritation . Therefore, it should be handled with appropriate protective measures to avoid contact with skin and eyes . It is also classified as a harmful and explosive substance, and should be stored and handled properly . The compound’s reactivity may also be influenced by factors such as temperature, pH, and the presence of other reactive substances.

Safety and Hazards

Future Directions

Future research on “O-(4-Nitrophenyl)hydroxylamine” could focus on exploring its reactivity with other compounds and its potential applications in various chemical reactions. The chemoselective reaction of “O-(4-Nitrophenyl)hydroxylamine” with pyruvic acid in the presence of other nucleophiles such as glycine, cysteine, phenol, hexanoic acid, and lysine could be of particular interest .

properties

IUPAC Name |

O-(4-nitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHKBWPOLBTKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574244 | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(4-Nitrophenyl)hydroxylamine | |

CAS RN |

33543-55-4 | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes O-(4-Nitrophenyl)hydroxylamine useful for chemoselective amide formation?

A: O-(4-Nitrophenyl)hydroxylamine demonstrates remarkable chemoselectivity when reacting with pyruvic acid derivatives to form amides. [] This chemoselectivity stems from the leaving group ability of the N-OR substituent, where R is the 4-nitrophenyl group. Research shows this reaction proceeds efficiently even amidst competing nucleophiles like glycine, cysteine, phenol, hexanoic acid, and lysine. [] This makes O-(4-Nitrophenyl)hydroxylamine a valuable tool for targeted amide synthesis, particularly in complex chemical environments.

Q2: How does steric hindrance near the oxime functional group impact the synthesis and reactivity of O-(4-Nitrophenyl)hydroxylamine?

A: Steric hindrance near the oxime group plays a crucial role in both the synthesis of O-(4-Nitrophenyl)hydroxylamine from its corresponding oxime and its subsequent reactivity. [] Increased steric bulk can hinder the reduction of the oxime to the hydroxylamine. Additionally, the reactivity of the resulting hydroxylamine with pyruvic acid derivatives is also influenced by steric factors.

Q3: Can O-(4-Nitrophenyl)hydroxylamine be used in enantioselective synthesis?

A: Yes, O-(4-Nitrophenyl)hydroxylamine has been successfully employed as a nitrogen donor in the enantioselective synthesis of chiral α-amino ketones. [] Specifically, Rh(II)-catalyzed amination of triisopropylsilyl enol ethers with O-(4-Nitrophenyl)hydroxylamine provides access to chiral ketamine analogs in good enantiomeric excess (81-91% ee). [] This highlights the potential of this compound in the development of new chiral drugs and other biologically active molecules.

Q4: What is the role of phosphorus pentoxide in reactions involving O-(4-Nitrophenyl)hydroxylamine?

A: Phosphorus pentoxide (P4O10) plays a crucial role in generating reactive intermediates from O-(4-Nitrophenyl)hydroxylamine. Studies have shown that reacting N-Nitro-O-(4-Nitrophenyl)hydroxylamine with P4O10 in the presence of nitriles leads to the formation of aryloxenium ions. [, ] This method provides a new pathway for generating aryloxenium ions, which are valuable intermediates in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.